TSPO Binding Affinity: Class-Level Potency Context vs. Undefined Activity for the Target Compound
No direct Ki or IC50 value is available for the target compound. The pyrazolopyrimidine acetamide scaffold consistently yields picomolar to nanomolar TSPO ligands. The most potent reported analog, GMA-15, achieves a Ki of 60 pM, representing a 61-fold improvement over DPA-714 (Ki = 3.66 nM) [1]. The target compound's divergent substitution (thiophene acetamide and 2-CF3) places it in an unexplored region of the scaffold's SAR, where affinity could range from sub-nanomolar to micromolar. This uncertainty alone justifies its procurement for dedicated profiling.
| Evidence Dimension | TSPO binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | GMA-15: Ki = 60 pM; DPA-714: Ki = 3.66 nM; PK11195: Ki = 1.34 nM |
| Quantified Difference | Not calculable for target compound. GMA-15 shows 61-fold improvement over DPA-714. |
| Conditions | In vitro radioligand binding assay using [3H]PK11195 on rat kidney mitochondrial membranes |
Why This Matters
The scaffold's demonstrated capacity for sub-nanomolar affinity means the target compound cannot be dismissed as inactive without testing, and its unique structure may unlock novel binding interactions.
- [1] Park, J., Wasim, S., Jung, J.H., Kim, M.H., Lee, B.C., Alam, M.M. and Lee, S.Y. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Pharmaceuticals, 16(4), 576. View Source
